2-(4-Cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic Acid
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Overview
Description
2-(4-Cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl and thioxo groups in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with carbon disulfide to form a dithiocarbamate intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or carbodiimides are often employed for esterification or amidation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Esters and amides of the acetic acid moiety.
Scientific Research Applications
2-(4-Cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound. Additionally, the thioxo group can participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
- 3-(3-Alkyl-5-thioxo-1H-4,5-dihydro-1,2,4-triazol-4-yl)aminocarbonylchromones
Uniqueness
2-(4-Cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of new drugs and materials with specific characteristics.
Properties
Molecular Formula |
C7H9N3O2S |
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Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H9N3O2S/c11-6(12)3-5-8-9-7(13)10(5)4-1-2-4/h4H,1-3H2,(H,9,13)(H,11,12) |
InChI Key |
GLVVXEVKYAAVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NNC2=S)CC(=O)O |
Origin of Product |
United States |
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